Cas no 2172475-64-6 (2-(ethanesulfonyl)thiophene-3-carbaldehyde)

2-(Ethanesulfonyl)thiophene-3-carbaldehyde is a versatile heterocyclic compound featuring a thiophene core functionalized with an ethanesulfonyl group at the 2-position and a formyl group at the 3-position. This structure imparts reactivity suitable for use as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The ethanesulfonyl moiety enhances electrophilic character, while the aldehyde group offers a reactive site for further derivatization, such as condensation or nucleophilic addition reactions. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its integrity.
2-(ethanesulfonyl)thiophene-3-carbaldehyde structure
2172475-64-6 structure
Product Name:2-(ethanesulfonyl)thiophene-3-carbaldehyde
CAS No:2172475-64-6
MF:C7H8O3S2
MW:204.266619682312
CID:6000499
PubChem ID:165589804
Update Time:2025-05-19

2-(ethanesulfonyl)thiophene-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(ethanesulfonyl)thiophene-3-carbaldehyde
    • EN300-1609947
    • 2172475-64-6
    • Inchi: 1S/C7H8O3S2/c1-2-12(9,10)7-6(5-8)3-4-11-7/h3-5H,2H2,1H3
    • InChI Key: PTIGQESWJNYOEC-UHFFFAOYSA-N
    • SMILES: S(C1=C(C=O)C=CS1)(CC)(=O)=O

Computed Properties

  • Exact Mass: 203.99148646g/mol
  • Monoisotopic Mass: 203.99148646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 87.8Ų

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Additional information on 2-(ethanesulfonyl)thiophene-3-carbaldehyde

2-(Ethanesulfonyl)Thiophene-3-Carbaldehyde: A Comprehensive Overview

2-(Ethanesulfonyl)thiophene-3-carbaldehyde is a compound with the CAS number 2172475-64-6, which has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with an ethanesulfonyl group and a carbaldehyde functional group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and electronic properties, making it a valuable component in various chemical applications.

The ethanesulfonyl group attached to the thiophene ring introduces additional functionality, enhancing the compound's reactivity and versatility. This group is known for its strong electron-withdrawing properties, which can influence the electronic characteristics of the entire molecule. The carbaldehyde group, on the other hand, adds a carbonyl functionality, further expanding the potential for chemical transformations and interactions.

Recent studies have explored the synthesis and characterization of 2-(ethanesulfonyl)thiophene-3-carbaldehyde, focusing on its potential applications in advanced materials and drug design. Researchers have highlighted its ability to participate in various coupling reactions, making it a promising candidate for constructing complex molecular architectures. For instance, the compound has been used as a building block in the synthesis of bioactive molecules, where its unique electronic properties contribute to enhanced pharmacological activity.

In terms of synthesis, 2-(ethanesulfonyl)thiophene-3-carbaldehyde can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of thiophene derivatives with sulfonyl chlorides in the presence of a base. This method has been optimized to achieve high yields and excellent purity, ensuring the compound's suitability for further chemical transformations.

The compound's electronic properties have also been studied extensively. Computational chemistry techniques have revealed that the ethanesulfonyl group significantly alters the electron density distribution within the molecule, enhancing its reactivity towards nucleophilic attack. This makes it an attractive candidate for use in electrophilic aromatic substitution reactions, where it can serve as an activating group for subsequent modifications.

Another area of interest is the application of 2-(ethanesulfonyl)thiophene-3-carbaldehyde in materials science. Its aromaticity and functional groups make it suitable for incorporation into polymers and other advanced materials. For example, researchers have investigated its potential as a precursor for conducting polymers, where its electron-withdrawing groups can influence the material's electrical properties.

Furthermore, recent studies have explored the use of this compound in drug design. Its unique structure allows for interactions with biological targets, such as enzymes and receptors, making it a valuable tool in medicinal chemistry. For instance, derivatives of 2-(ethanesulfonyl)thiophene-3-carbaldehyde have been shown to exhibit potent inhibitory activity against certain enzymes associated with diseases like cancer and inflammation.

In conclusion, 2-(ethanesulfonyl)thiophene-3-carbaldehyde is a versatile compound with a wide range of applications in organic chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for constructing complex molecules and advanced materials. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in various scientific disciplines.

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